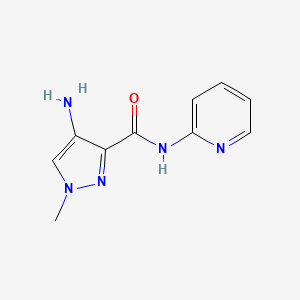

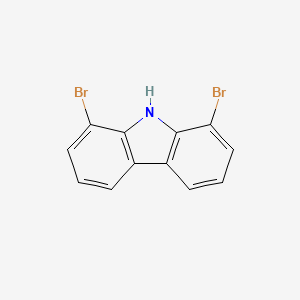

![molecular formula C28H31N3O2 B3017388 2-(2-苄基-1H-苯并[d]咪唑-1-基)-N-(乙氧甲基)-N-(2-乙基-6-甲苯基)乙酰胺 CAS No. 429643-63-0](/img/structure/B3017388.png)

2-(2-苄基-1H-苯并[d]咪唑-1-基)-N-(乙氧甲基)-N-(2-乙基-6-甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including anticonvulsant properties as seen in the related compound 2-acetamido-N-benzyl-2-(methoxyamino)acetamide . The structure of the compound suggests potential for interaction with biological targets, possibly through hydrogen bonding and hydrophobic interactions, as indicated by the presence of both hydrophilic and hydrophobic areas in similar molecules .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the case of the related 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, the starting material was substituted 1,2-phenylenediamine, which suggests a similar starting point could be used for the synthesis of the compound . The synthesis process would likely involve multiple steps, including the formation of the benzimidazole core followed by subsequent functionalization to introduce the benzyl, ethoxymethyl, and 2-ethyl-6-methylphenyl groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be quite complex, with the potential for various conformations. For instance, in the related compound 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the conformation is influenced by the interplanar angle between amide groups, which can affect the overall shape and reactivity of the molecule . The specific angles and conformations of the compound would need to be determined through crystallographic analysis to understand its precise three-dimensional structure.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of pharmaceuticals. The functional groups present in the compound, such as the acetamide moiety, suggest that it could engage in reactions typical of amides, including nucleophilic acyl substitution. The presence of an ethoxymethyl group also implies potential reactivity through ether formation or cleavage reactions. The benzyl and 2-ethyl-6-methylphenyl groups may be involved in electrophilic aromatic substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, as seen in related compounds, suggests that it would have a propensity to form hydrogen bonds, which could affect its solubility and boiling point . The planarity of the benzimidazole core and the presence of hydrophobic substituents would influence the compound's melting point and its interactions with biological membranes. The exact properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and NMR spectroscopy.

科学研究应用

抗菌活性

具有相似结构的化合物已被合成并评估其抗菌特性。例如,基于苯并咪唑和金字塔结构的衍生物已针对不同的细菌菌株进行了测试,显示出显着的抗菌活性。这些发现表明在开发新的抗菌剂以对抗耐药性细菌感染中具有潜在应用 (库马拉斯瓦米古拉佩利、M. 图普拉尼、G. 布拉梅什瓦里,2014)。

抗肿瘤和抗癌活性

对具有相似结构特征的化合物的研究探索了它们的抗肿瘤和抗癌潜力。研究合成了各种衍生物并测试了它们对不同癌细胞系的疗效。这些努力旨在识别可以作为开发新抗癌药物的先导的新化合物,突出了此类化学结构在癌症研究中的重要性 (L. Yurttaş、Funda Tay、Ş. Demirayak,2015)。

抗氧化活性

已经研究了带有苯并咪唑结构的化合物的抗氧化潜力,表明它们在保护免受氧化应激方面的可能作用。此类特性在开发旨在减轻各种疾病(包括神经退行性疾病)中氧化损伤的治疗剂方面至关重要 (K. Chkirate、S. Fettach、K. Karrouchi,2019)。

成像和诊断应用

一些衍生物已被开发为用于成像目的的放射性配体,例如正电子发射断层扫描 (PET),以研究大脑中的特定受体。此应用对于推进诊断工具和了解各种神经系统疾病至关重要,展示了此类化合物在医学研究中的广泛适用性 (Cyrille Thominiaux、F. Mattner、I. Greguric,2007)。

药物代谢研究

涉及结构相似的氯乙酰胺除草剂的研究阐明了它们在人和小鼠肝微粒体中的代谢,有助于更好地了解此类化合物的代谢途径和潜在毒理学影响。此类研究对于评估新化学实体的安全性及环境影响至关重要 (S. Coleman、R. Linderman、E. Hodgson、R. Rose,2000)。

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have been utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . They are key components to functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives have been known to interact with various targets in different ways depending on their structure and the functional groups they carry .

Biochemical Pathways

It is known that imidazole derivatives can influence a variety of biochemical pathways depending on their structure and the targets they interact with .

Pharmacokinetics

The structure of the compound, which includes six benzene rings and two weak basic nitrogens, suggests a higher degree of conjugation and perfect ionization efficiency . These properties could potentially influence its bioavailability.

Result of Action

It is known that imidazole derivatives can have a variety of effects at the molecular and cellular level depending on their structure and the targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of imidazole derivatives .

未来方向

属性

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O2/c1-4-23-15-11-12-21(3)28(23)31(20-33-5-2)27(32)19-30-25-17-10-9-16-24(25)29-26(30)18-22-13-7-6-8-14-22/h6-17H,4-5,18-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQLOCBHFVDBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)

![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)

![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)